molecular formula C22H17NO5 B2653335 N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034351-01-2

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2653335
CAS RN: 2034351-01-2
M. Wt: 375.38
InChI Key: FOHWTHIBOMWOSJ-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as Furanocoumarin, is a chemical compound that belongs to the class of coumarins. Furanocoumarin is a natural product that is found in various plants, including citrus fruits, celery, and parsley. Over the years, Furanocoumarin has gained significant attention from the scientific community due to its potential medicinal properties.

Scientific Research Applications

Synthesis and Reactivity

  • N-(1-Naphthyl)furan-2-carboxamide, synthesized via coupling naphthalen-1-amine with furan-2-carbonyl chloride, is treated with P2S5 to obtain thioamide, leading to the synthesis of benzo[e][1,3]benzothiazole. This demonstrates the compound's role in complex synthetic processes (Aleksandrov & El’chaninov, 2017).

Green Chemistry Approaches

  • A catalyst-free synthesis of 6H-benzo[c]chromenes and benzo[c]chromen-8-ols via cascade reactions, featuring intramolecular Diels–Alder reactions of furan, shows environmentally friendly methods of producing similar compounds (He et al., 2012).

Anticholinesterase Activity

  • Synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides showed significant activity toward AChE, indicating potential medical research applications in treating diseases related to cholinesterase enzymes (Ghanei-Nasab et al., 2016).

Tumor Growth and Metastasis Inhibition

  • Novel terpyridine-skeleton molecules, including those with a chromeno[4,3-b]pyridine core, have been synthesized and evaluated for their effectiveness in inhibiting tumor growth and metastasis, highlighting the potential of similar structures in cancer treatment (Kwon et al., 2015).

Ionic Liquid-Mediated Synthesis

  • The synthesis of furocoumarins in ionic liquids demonstrates an innovative, environmentally friendly approach to creating complex molecules, potentially applicable to the synthesis of related compounds (Rajesh et al., 2012).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-26-19-4-2-3-16-11-18(22(25)28-20(16)19)21(24)23-12-14-5-7-15(8-6-14)17-9-10-27-13-17/h2-11,13H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWTHIBOMWOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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